Racecadotril

Description

Racecadotril has been investigated for the basic science and treatment of Diarrhea, Acute Diarrhea, and Acute Gastroenteritis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

parenterally active enkephalinase inhibito

Structure

3D Structure

Properties

IUPAC Name |

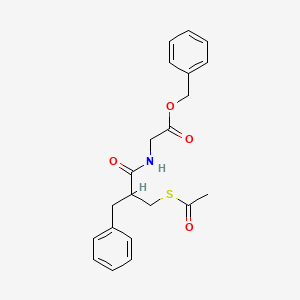

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045513 | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-73-8 | |

| Record name | Racecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racecadotril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racecadotril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Racecadotril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Racecadotril's Antisecretory Mechanism of Action on Intestinal Function: A Technical Guide

Introduction

Racecadotril, also known as acetorphan, is a first-in-class antisecretory medication for the treatment of acute diarrhea.[1][2] Unlike opioid-based antidiarrheal agents that primarily reduce intestinal motility, this compound exerts its effect by modulating the physiological pathways of fluid and electrolyte secretion in the intestine.[3][4] It acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[3][5] This guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound alleviates hypersecretory diarrhea, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Potentiation of Endogenous Enkephalins

This compound is a prodrug that is rapidly absorbed and hydrolyzed in the body to its active metabolite, thiorphan.[3][6] Thiorphan is a highly potent inhibitor of the NEP enzyme located on the brush border of enterocytes in the intestinal epithelium.[1][3][5]

The primary function of NEP in the gut is to inactivate endogenous enkephalins, which are neurotransmitter peptides that regulate intestinal secretion.[7][8] By inhibiting NEP, thiorphan protects circulating enkephalins from degradation, thereby increasing their local bioavailability and prolonging their physiological effects.[3][9]

These potentiated enkephalins bind to and activate δ-opioid receptors on the surface of intestinal epithelial cells.[1][10][11] The activation of these receptors triggers a downstream signaling cascade that inhibits the enzyme adenylyl cyclase.[1] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][10] In pathological states of diarrhea, such as those induced by cholera toxin, elevated cAMP levels are responsible for the hypersecretion of water and electrolytes (primarily chloride ions) into the intestinal lumen.[7][12] By reducing intracellular cAMP, this compound effectively counteracts this hypersecretory state without affecting basal fluid secretion or intestinal transit time.[1][5][13]

Quantitative Data on Efficacy

The inhibitory potency of this compound's active metabolite, thiorphan, and its effect on intestinal secretion have been quantified in various studies.

| Compound | Target | Potency (IC₅₀) | Source |

| Thiorphan | Enkephalinase (NEP) | 6.1 nM | [1] |

| This compound | Enkephalinase (NEP) | 4500 nM | [1] |

| Table 1: In Vitro Inhibitory Potency of this compound and Thiorphan. |

| Parameter | Cholera Toxin Alone (Control) | Cholera Toxin + this compound (10 mg/kg) | % Reduction | Source |

| Water Flux (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | [14] |

| Sodium Flux (µMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | [14] |

| Potassium Flux (µMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | [14] |

| Table 2: Effect of this compound on Cholera Toxin-Induced Hypersecretion in a Canine Jejunal Loop Model. |

Key Experimental Protocols

The antisecretory effects of this compound have been validated using several key experimental models.

In Vivo: Canine Thiry-Vella Jejunal Loop Model

This model directly assesses intestinal fluid and electrolyte transport in a conscious animal, providing highly relevant physiological data.

Detailed Methodology:

-

Surgical Preparation: In mongrel dogs, a 1-meter long jejunal loop (Thiry-Vella loop) is surgically isolated from the continuity of the small intestine, with both ends brought to the skin as stomas. This preserves the nerve and blood supply while creating a contained segment for study.[14]

-

Induction of Hypersecretion: The loop is continuously infused with a Tyrode solution (2 mL/min). After a basal measurement period, hypersecretion is induced by infusing cholera toxin (0.4 µg/mL) for 2 hours.[14]

-

Drug Administration: this compound (10 mg/kg) or a vehicle is administered orally. In some experiments, antagonists like naloxone (an opioid receptor blocker) are given intravenously to confirm the mechanism of action.[14]

-

Measurement of Fluxes: The intestinal perfusate is collected and analyzed. Water flux is measured using a non-absorbable marker like ¹⁴C-polyethylene glycol. Sodium and potassium concentrations are measured to calculate ion fluxes.[14]

-

Data Analysis: Net fluxes of water and electrolytes are calculated, comparing the hypersecretory state with and without this compound treatment. The results from this model demonstrated that this compound's antisecretory activity was suppressed by naloxone, confirming its opioid-mediated mechanism.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound for acute diarrhoea in children: systematic review and meta-analyses | Archives of Disease in Childhood [adc.bmj.com]

- 5. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a new approach to the treatment of diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials | springermedizin.de [springermedizin.de]

- 14. This compound demonstrates intestinal antisecretory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peripheral Pharmacodynamics of Racecadotril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of racecadotril in peripheral tissues, with a focus on its intestinal antisecretory effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, the experimental models used for its evaluation, and the quantitative data supporting its efficacy.

Core Mechanism of Action: Enkephalinase Inhibition

This compound, also known as acetorphan, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, thiorphan.[1][2] Thiorphan is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins.[3][4] By inhibiting enkephalinase, thiorphan increases the local concentrations of enkephalins in the intestinal wall.[5] These enkephalins then bind to δ-opioid receptors on enterocytes, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] The decrease in cAMP ultimately inhibits the hypersecretion of water and electrolytes into the intestinal lumen, which is the primary cause of acute diarrhea.[6][7] A key feature of this compound's mechanism is that it does not affect basal intestinal motility, a significant advantage over opioid receptor agonists like loperamide which can cause constipation.[4][5]

Figure 1: Mechanism of action of this compound in intestinal enterocytes.

Quantitative Pharmacodynamic Data

The antisecretory efficacy of this compound and its active metabolite thiorphan has been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Enkephalinase Inhibition by Thiorphan

| Compound | Enzyme Source | Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Thiorphan | Purified NEP | [³H]Leu-enkephalin | - | 1.7-2.2 | [8] |

| Thiorphan | Mouse Striatum | Tyr-Gly-Gly | 10 | - | [8] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Secretagogue | This compound Dose | Effect | Reference |

| Rat | Castor Oil | 10 mg/kg, p.o. | Significant reduction in stool weight and number | [9] |

| Dog (Thiry-Vella loop) | Cholera Toxin | 10 mg/kg, p.o. | ↓ Water secretion by ~50% ↓ Sodium secretion by ~88% ↓ Potassium secretion by ~51% | [2][10] |

Table 3: Clinical Efficacy of this compound in Acute Diarrhea (Adults)

| Study Design | Comparator | This compound Dose | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled | Placebo | 100 mg, t.i.d. | 80% increase in recovered patient proportion (HR=1.8) 60% increase in recovery within 3 days 33% decrease in sick days | [11] |

| Randomized, double-blind | Loperamide | 100 mg, t.i.d. | Similar efficacy in reducing stool frequency, but this compound caused significantly less reactive constipation. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacodynamics of this compound.

Enkephalinase Inhibition Assay (Fluorometric Method)

This protocol is adapted from methods utilizing a fluorogenic substrate to measure enkephalinase activity.[12][13][14]

Objective: To determine the in vitro inhibitory potency (IC₅₀) of thiorphan on neutral endopeptidase (enkephalinase).

Materials:

-

Purified neutral endopeptidase

-

Thiorphan (or other test inhibitors)

-

Fluorogenic substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO₂)-Gly)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~340 nm, Emission: ~540 nm for dansyl group cleavage)

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of thiorphan in the assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Thiorphan solution (or vehicle for control)

-

Purified neutral endopeptidase solution

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of thiorphan relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of selective and complete inhibitors of enkephalin-degrading enzymes on morphine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for acute diarrhoea in children: systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Racecadotril's Modulation of Endogenous Opioid Peptides in the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racecadotril, a potent and specific enkephalinase inhibitor, represents a significant therapeutic advance in the management of acute diarrhea. Unlike traditional opioid-based antidiarrheal agents that primarily reduce intestinal motility, this compound exerts its physiological effect through a purely antisecretory mechanism. This technical guide delineates the intricate mechanism of action of this compound, focusing on its effect on the endogenous opioid system within the gastrointestinal tract. It provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its preclinical and clinical evaluation. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.

Introduction

Acute diarrhea is a leading cause of morbidity and mortality worldwide, particularly in pediatric populations. The pathophysiology of most acute diarrheas involves intestinal hypersecretion, an excessive outpouring of water and electrolytes into the intestinal lumen, often triggered by enterotoxins.[1][2] Traditional therapeutic approaches have often relied on opioid receptor agonists, such as loperamide, which reduce intestinal motility. While effective in reducing the frequency of bowel movements, these agents can be associated with side effects like rebound constipation and potential central nervous system effects, and they do not primarily address the underlying hypersecretion.[3]

This compound (acetorphan) offers a distinct and more physiological approach to the treatment of secretory diarrhea.[2][3] It is a prodrug that is rapidly converted to its active metabolite, thiorphan.[4] Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides, specifically enkephalins, in the gut.[1][4] By preventing the breakdown of these peptides, this compound effectively increases their local concentrations, allowing them to exert their natural antisecretory effects.[1][3] This guide provides an in-depth exploration of the molecular and physiological consequences of enkephalinase inhibition by this compound in the gastrointestinal tract.

Mechanism of Action: A Focus on the Endogenous Opioid System

The antidiarrheal effect of this compound is intricately linked to its ability to modulate the local opioid signaling pathway in the intestine.

Enkephalinase Inhibition

The primary molecular target of this compound's active metabolite, thiorphan, is neutral endopeptidase (NEP), a zinc-dependent metalloprotease located on the cell membranes of various tissues, including the intestinal epithelium.[1] NEP plays a crucial role in inactivating a variety of signaling peptides, with a notable substrate being the enkephalins (Met-enkephalin and Leu-enkephalin).[5] this compound itself has a low affinity for enkephalinase; however, its active metabolite, thiorphan, is a highly potent inhibitor.

Potentiation of Endogenous Enkephalins

By inhibiting enkephalinase, thiorphan prevents the degradation of locally released enkephalins. This leads to an accumulation of these endogenous opioid peptides at their receptors in the gut wall. While direct quantitative data on the increase of enkephalin levels in the human gut after this compound administration is limited in publicly available literature, preclinical studies have demonstrated a significant increase in luminal Met-enkephalin output after a meal, a physiological stimulus for enkephalin release.[5] It is this potentiation of the physiological actions of enkephalins that underpins the therapeutic effect of this compound.

Delta-Opioid Receptor Signaling

Enkephalins exert their antisecretory effects primarily through the activation of δ (delta)-opioid receptors, which are G-protein coupled receptors (GPCRs) located on enterocytes.[3] The binding of enkephalins to these receptors initiates an intracellular signaling cascade that counteracts the pro-secretory signals induced by secretagogues like cholera toxin.

The key steps in this signaling pathway are:

-

Inhibition of Adenylyl Cyclase: Activation of the δ-opioid receptor leads to the inhibition of the enzyme adenylyl cyclase.[3]

-

Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]

-

Decreased Protein Kinase A (PKA) Activity: cAMP is a critical second messenger that activates Protein Kinase A (PKA). Lower cAMP levels lead to reduced PKA activity.

-

Reduced Chloride and Water Secretion: PKA is responsible for phosphorylating and activating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, a key player in intestinal fluid secretion. By reducing PKA activity, the opening of the CFTR channel is diminished, leading to a decrease in the secretion of chloride ions and, consequently, water into the intestinal lumen.

This antisecretory effect is specific to pathological hypersecretion and does not affect basal intestinal secretion, a key advantage of this compound.[3] The involvement of the opioid system is confirmed by the fact that the antisecretory effects of this compound can be blocked by the opioid receptor antagonist, naloxone.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound and its active metabolite.

Table 1: In Vitro Inhibitory Activity of this compound and Thiorphan on Enkephalinase

| Compound | IC₅₀ (nM) | Target Enzyme | Source |

| This compound | ~4500 | Enkephalinase | [5] |

| Thiorphan (Active Metabolite) | 1.8 - 9 | Enkephalinase | [6] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the drug required to inhibit the activity of the enzyme by 50%.

Table 2: Effect of this compound on Cholera Toxin-Induced Intestinal Hypersecretion in a Canine Thiry-Vella Loop Model

| Parameter | Cholera Toxin Alone (Mean ± SEM) | Cholera Toxin + this compound (10 mg/kg) (Mean ± SEM) | % Reduction | p-value | Source |

| Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | 49.3% | < 0.01 | [5] |

| Sodium Secretion (µmol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | 88.2% | < 0.01 | [5] |

| Potassium Secretion (µmol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | 51.3% | < 0.01 | [5] |

This study demonstrates the potent antisecretory effect of this compound in a preclinical model of severe secretory diarrhea.

Mandatory Visualizations

Signaling Pathway of this compound's Antisecretory Effect

Caption: Signaling pathway of this compound's antisecretory action.

Experimental Workflow for Evaluating Antidiarrheal Activity

Caption: Workflow for the castor oil-induced diarrhea model.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

Castor Oil-Induced Diarrhea Model in Rats

This model is widely used to assess the antidiarrheal activity of test compounds.[7][8][9][10][11]

-

Animals: Male Wistar rats (180-220 g) are used. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to standard pellet diet and water ad libitum.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

-

Fasting: Prior to the experiment, rats are fasted for 18-24 hours with free access to water.

-

Grouping: Animals are randomly divided into several groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 1% gum acacia in distilled water).

-

Standard Group: Receives a standard antidiarrheal drug (e.g., loperamide, 3 mg/kg, p.o.).

-

Test Groups: Receive different doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).

-

-

Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) by gavage.

-

Induction of Diarrhea: One hour after drug administration, diarrhea is induced by oral administration of 1 mL of castor oil to each rat.

-

Observation: Immediately after castor oil administration, each animal is placed in an individual cage with a pre-weighed sheet of absorbent paper on the floor. The animals are observed for a period of 4-6 hours.

-

Parameters Measured:

-

Onset of Diarrhea: The time taken for the first diarrheal stool to appear.

-

Number of Diarrheal Stools: The total number of wet or unformed stools are counted.

-

Total Weight of Diarrheal Stools: The absorbent paper is replaced and weighed every hour. The total weight of the diarrheal stools is calculated by subtracting the initial weight of the paper.

-

-

Data Analysis: The results are expressed as mean ± SEM. Statistical analysis is performed using appropriate tests (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is considered statistically significant.

Cholera Toxin-Induced Intestinal Secretion (Rat Intestinal Loop Model)

This model is used to evaluate the antisecretory activity of a compound in vivo.[12][13][14]

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Fasting: Animals are fasted for 24 hours with free access to water.

-

Anesthesia and Surgery: Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine). A midline abdominal incision is made to expose the small intestine.

-

Ligated Loop Preparation: A segment of the jejunum (approximately 10 cm long) is isolated, taking care not to obstruct the blood supply. The segment is ligated at both ends with silk sutures, forming a closed loop.

-

Drug and Toxin Administration:

-

The test compound (this compound) or vehicle is administered intraluminally into the ligated loop.

-

After a short interval (e.g., 30 minutes), a solution of cholera toxin (e.g., 1-5 µg in saline) is injected into the same loop.

-

-

Incubation: The abdominal incision is closed, and the animals are allowed to recover from anesthesia. The animals are kept in a warm environment for a specified period (e.g., 4-6 hours).

-

Measurement of Intestinal Fluid Accumulation: After the incubation period, the animals are euthanized. The ligated intestinal loop is carefully dissected out, and its length and weight are measured. The fluid accumulated inside the loop is collected, and its volume is measured. The net fluid secretion is calculated as the ratio of the accumulated fluid volume to the length of the intestinal loop (mL/cm).

-

Data Analysis: The antisecretory effect of the test compound is determined by comparing the fluid accumulation in the treated groups with that in the control group (cholera toxin alone).

Enkephalinase Activity Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of enkephalinase.

-

Source of Enzyme: Intestinal mucosal scrapings or cultured intestinal epithelial cells (e.g., Caco-2 cells) can be used as a source of enkephalinase. The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a membrane preparation rich in the enzyme.

-

Substrate: A fluorogenic substrate, such as N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (AMC), is commonly used.[15][16][17][18] The cleavage of this substrate by enkephalinase releases the fluorescent product, AMC.

-

Assay Procedure:

-

The membrane preparation is pre-incubated with various concentrations of the inhibitor (thiorphan) or vehicle for a specific time at 37°C.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped by adding a stop solution (e.g., acetic acid).

-

The fluorescence of the released AMC is measured using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Delta-Opioid Receptor Binding Assay

This assay is used to determine the affinity of a ligand for the δ-opioid receptor.[2][4][19]

-

Receptor Source: Membrane preparations from tissues or cells expressing δ-opioid receptors are used. This can include brain tissue (e.g., rat striatum) or cultured cells transfected with the δ-opioid receptor gene (e.g., CHO cells). For gut-specific studies, intestinal membrane preparations can be used.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the δ-opioid receptor is used, such as [³H]-naltrindole (an antagonist) or [³H]-[D-Pen², D-Pen⁵]enkephalin (DPDPE) (an agonist).

-

Assay Procedure (Saturation Binding):

-

Aliquots of the membrane preparation are incubated with increasing concentrations of the radioligand in a suitable binding buffer (e.g., Tris-HCl with MgCl₂).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled δ-opioid receptor ligand (e.g., naloxone).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis (Saturation Binding): Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Assay Procedure (Competition Binding):

-

Membrane preparations are incubated with a fixed concentration of the radioligand (usually at a concentration close to its Kd) and increasing concentrations of the unlabeled test compound (e.g., an enkephalin analogue).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

-

Data Analysis (Competition Binding): The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound stands out as a unique antidiarrheal agent due to its targeted antisecretory mechanism of action that leverages the body's own regulatory pathways. By inhibiting enkephalinase and thereby potentiating the effects of endogenous enkephalins at δ-opioid receptors, this compound effectively reduces intestinal hypersecretion without altering gut motility. This targeted approach translates to a favorable clinical profile with a low incidence of side effects. The data and protocols presented in this technical guide provide a solid foundation for further research into the nuances of enkephalinergic signaling in the gut and the development of novel antisecretory therapies. A deeper understanding of these mechanisms will continue to drive innovation in the management of diarrheal diseases.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new approach to the treatment of diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Related Videos - 5-HT2 and 5-HT3 receptor subtypes mediate cholera toxin-induced intestinal fluid secretion in the rat [visualize.jove.com]

- 7. ajpbp.com [ajpbp.com]

- 8. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholera toxin-induced fluid secretion in rat gut ligated loops: influence of bile from normal or cholera toxin-immunized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholera toxin-induced small intestinal secretion has a secretory effect on the colon of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorogenic substrates for the enkephalin-degrading neutral endopeptidase (Enkephalinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detecting enzymatic activity in cells using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LPL Activity Assay Protocol [sigmaaldrich.com]

- 18. Fluorigenic method for the assay of proteinase activity with the use of 4-methylumbelliferyl-casein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Modulated by Racecadotril in Enterocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Racecadotril, a potent and peripherally acting enkephalinase inhibitor, exerts its antidiarrheal effect through a unique antisecretory mechanism within the intestinal epithelium. Unlike opioid agonists that primarily reduce intestinal motility, this compound modulates cellular signaling pathways in enterocytes to normalize intestinal fluid and electrolyte balance. This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound, focusing on its impact on intracellular signaling cascades, ion transport, and the key effector proteins involved. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of its pharmacological profile for researchers and drug development professionals.

Introduction

Acute diarrhea is a major global health concern, characterized by excessive secretion of water and electrolytes into the intestinal lumen. The underlying pathophysiology often involves the activation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the opening of ion channels and subsequent fluid loss. This compound (acetorphan) is a prodrug that is rapidly hydrolyzed to its active metabolite, thiorphan. Thiorphan is a potent inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, an enzyme responsible for the degradation of endogenous enkephalins in the gastrointestinal tract.[1][2] By preventing the breakdown of enkephalins, this compound effectively increases their local concentrations, allowing them to exert their physiological antisecretory effects.[1] This guide delves into the specific cellular and molecular pathways modulated by this intricate mechanism.

Core Mechanism of Action: The Enkephalin-Delta-Opioid Receptor-cAMP Axis

The primary cellular pathway modulated by this compound in enterocytes involves the potentiation of the endogenous enkephalin system.

Enkephalinase Inhibition

This compound's active metabolite, thiorphan, is a highly specific inhibitor of enkephalinase, a zinc-dependent metalloprotease located on the brush border membrane of enterocytes.[1] This enzyme is responsible for the rapid degradation of endogenous opioid peptides, primarily enkephalins. By inhibiting enkephalinase, thiorphan leads to a sustained increase in the local concentration of enkephalins at their sites of action in the intestinal mucosa.

Delta-Opioid Receptor Activation and Downstream Signaling

Enkephalins preferentially bind to and activate δ-opioid receptors, which are G protein-coupled receptors (GPCRs) expressed on the surface of enterocytes.[3] The activation of δ-opioid receptors by enkephalins initiates an intracellular signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of the enzyme adenylyl cyclase.[3]

Reduction of Intracellular cAMP Levels

Adenylyl cyclase is responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, the activation of δ-opioid receptors leads to a significant reduction in intracellular cAMP levels within the enterocyte.[3] This is the central point of convergence for the antisecretory effect of this compound, as elevated cAMP is a common final pathway for many secretagogues, including cholera toxin.

Figure 1. Core signaling pathway of this compound in enterocytes.

Modulation of Ion Transport

The reduction in intracellular cAMP levels directly impacts the activity of key ion channels and transporters in the apical membrane of enterocytes, leading to a decrease in intestinal secretion.

The Role of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The primary effector of cAMP-mediated intestinal secretion is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[4] In secretory diarrheas, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and opens the CFTR channel, resulting in a massive efflux of chloride ions into the intestinal lumen. This is followed by the paracellular movement of sodium and water, leading to watery diarrhea.

By reducing intracellular cAMP levels, this compound prevents the PKA-mediated activation of CFTR, thereby decreasing chloride and subsequent water secretion. This effect is specific to hypersecretory states and does not affect basal intestinal secretion.

Potential Involvement of cGMP

While the cAMP pathway is the primary target of this compound's action, the role of cyclic guanosine monophosphate (cGMP) in intestinal secretion is also significant. Some enterotoxins, such as the heat-stable enterotoxin of E. coli, directly activate guanylate cyclase, leading to increased cGMP levels and subsequent CFTR activation. While enkephalins are primarily known to modulate the cAMP pathway, further research is needed to fully elucidate any potential indirect effects on cGMP signaling in enterocytes.

Quantitative Data on the Effects of this compound

The antisecretory effects of this compound have been quantified in numerous preclinical and clinical studies.

In Vivo Animal Studies

In a study using a jejunal Thiry-Vella loop in dogs with cholera toxin-induced hypersecretion, oral administration of this compound (10 mg/kg) resulted in a significant reduction in water, sodium, and potassium secretion.[1]

| Parameter | Cholera Toxin Alone (mean ± SEM) | Cholera Toxin + this compound (mean ± SEM) | % Reduction |

| Water Secretion (mL/min) | 0.73 ± 0.15 | 0.37 ± 0.13 | ~50% |

| Sodium Secretion (µMol/min) | 125.0 ± 16.1 | 14.7 ± 9.5 | ~88% |

| Potassium Secretion (µMol/min) | 3.41 ± 0.66 | 1.66 ± 0.61 | ~51% |

Table 1. Effect of this compound on Cholera Toxin-Induced Intestinal Secretion in Dogs.[1]

Clinical Studies in Humans

Clinical trials in adults and children with acute diarrhea have consistently demonstrated the efficacy of this compound in reducing stool output and duration of illness.

| Study Population | Intervention | Outcome | Result |

| Adults with acute diarrhea | This compound vs. Placebo | Stool weight | Significant reduction with this compound.[5] |

| Children with acute diarrhea | This compound + ORS vs. Placebo + ORS | 48-hour stool output | ~50% reduction with this compound.[6] |

| Children with acute diarrhea | This compound vs. Loperamide | Adverse events (constipation) | Significantly lower incidence with this compound.[7] |

Table 2. Summary of Clinical Efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on enterocyte physiology.

Ussing Chamber Experiments for Ion Transport

Objective: To measure the effect of this compound's active metabolite, thiorphan, on secretagogue-induced ion transport across a monolayer of intestinal epithelial cells (e.g., T84 or Caco-2).

Methodology:

-

Cell Culture: Grow T84 or Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber. The apical and basolateral chambers are filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

-

Experimental Procedure:

-

After a baseline stabilization period, add a secretagogue (e.g., 10 µM forskolin or 1 µg/mL cholera toxin) to the basolateral side to induce an increase in Isc, reflecting chloride secretion.

-

Once the Isc has peaked, add varying concentrations of thiorphan to the apical side to assess its inhibitory effect.

-

To confirm the involvement of opioid receptors, the experiment can be repeated with the pre-incubation of a δ-opioid receptor antagonist (e.g., naltrindole).

-

To confirm the role of CFTR, a specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end of the experiment.

-

Figure 2. Ussing chamber experimental workflow.

In Vivo Intestinal Perfusion Studies

Objective: To quantify the effect of this compound on intestinal water and electrolyte transport in a live animal model.

Methodology:

-

Animal Model: Anesthetize a rat or mouse and exteriorize a segment of the small intestine (e.g., jejunum).

-

Cannulation: Cannulate the proximal and distal ends of the intestinal segment to create a closed loop.

-

Perfusion: Perfuse the intestinal segment with a physiological saline solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol) at a constant flow rate.

-

Induction of Secretion: Induce intestinal hypersecretion by adding a secretagogue (e.g., cholera toxin) to the perfusate.

-

Drug Administration: Administer this compound orally or its active metabolite, thiorphan, intravenously.

-

Sample Collection: Collect the effluent from the distal cannula at regular intervals.

-

Analysis: Measure the volume of the effluent and the concentrations of the non-absorbable marker and electrolytes (Na+, K+, Cl-) to calculate the net water and ion fluxes.

Intracellular cAMP Enzyme Immunoassay (EIA)

Objective: To quantify the effect of this compound's active metabolite, thiorphan, on intracellular cAMP levels in enterocytes.

Methodology:

-

Cell Culture: Plate intestinal epithelial cells (e.g., Caco-2) in multi-well plates and grow to confluence.

-

Pre-treatment: Pre-treat the cells with varying concentrations of thiorphan for a specified period.

-

Stimulation: Stimulate the cells with a secretagogue known to increase cAMP levels (e.g., 10 µM forskolin or 1 µg/mL cholera toxin) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Use a competitive enzyme immunoassay (EIA) kit to measure the concentration of cAMP in the cell lysates. The principle involves competition between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.

Conclusion

This compound represents a targeted therapeutic approach to the management of secretory diarrhea. Its unique mechanism of action, centered on the potentiation of the endogenous enkephalin system and the subsequent down-regulation of the cAMP signaling pathway in enterocytes, distinguishes it from other antidiarrheal agents. By selectively inhibiting hypersecretion without affecting intestinal motility, this compound effectively reduces fluid and electrolyte loss while avoiding the adverse effects associated with opioid agonists. The quantitative data from a range of experimental models provide robust evidence for its antisecretory efficacy. The detailed methodologies presented in this guide offer a framework for further research into the nuanced cellular effects of this compound and the development of novel antisecretory therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Effect of cholera toxin and pertussis toxin on the growth of A431 cells: kinetics of cyclic AMP and inositol trisphosphate in toxin-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in the management of diarrhea: an underestimated therapeutic option? - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Racecadotril Beyond Enkephalinase: An In-depth Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive review of the molecular interactions of racecadotril beyond its primary target, enkephalinase.

Executive Summary

This compound is a potent antidiarrheal agent that functions as a prodrug, rapidly converted to its active metabolite, thiorphan. The primary and well-established mechanism of action of thiorphan is the selective inhibition of neutral endopeptidase (NEP), also known as enkephalinase. This enzyme is responsible for the degradation of endogenous enkephalins. By inhibiting enkephalinase, thiorphan increases the local concentrations of enkephalins in the gastrointestinal tract, which in turn reduces intestinal hypersecretion of water and electrolytes without affecting intestinal motility.

A thorough review of the existing scientific literature reveals a notable lack of evidence for significant molecular targets of this compound or its active metabolite, thiorphan, beyond enkephalinase. The high selectivity of thiorphan for enkephalinase is a key feature of its pharmacological profile, contributing to its favorable safety and tolerability. This guide summarizes the current state of knowledge and, in the absence of identified alternative targets, provides a hypothetical framework for the investigation of potential off-target effects.

The Primary Target: Enkephalinase (Neprilysin)

This compound's therapeutic effect is almost exclusively attributed to the inhibition of enkephalinase. Thiorphan, the active metabolite, is a potent inhibitor of this zinc-dependent metalloprotease.

Mechanism of Action at Enkephalinase

Thiorphan binds to the active site of enkephalinase, preventing it from degrading its natural substrates, most notably the enkephalins.[1][2][3][4] Enkephalins are endogenous opioid peptides that bind to delta-opioid receptors on enterocytes.[4][5][6] Activation of these receptors leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits the secretion of chloride ions and water into the intestinal lumen.[5]

Quantitative Data on Enkephalinase Inhibition

While the focus of this guide is on targets beyond enkephalinase, for context, the following table summarizes the inhibitory potency of this compound and its metabolite against its primary target.

| Compound | Target | IC50 | Source |

| Thiorphan | Enkephalinase | 6.1 nM | [7] |

| This compound | Enkephalinase | 4500 nM | [7] |

Investigation into Molecular Targets Beyond Enkephalinase

Despite extensive research into its pharmacology, there is a conspicuous absence of literature identifying and characterizing alternative molecular targets for this compound or thiorphan. The available data suggests that this compound exhibits a high degree of selectivity for enkephalinase.

One study investigated the interaction of thiorphan with thermolysin, another zinc endopeptidase, to model its binding mechanism.[8] However, this was for comparative structural biology purposes and does not suggest that thermolysin is a pharmacological target of this compound in a clinical context.

Given the lack of identified alternative targets, this guide will now pivot to outlining the methodologies that would be employed to investigate such potential off-target interactions.

Hypothetical Experimental Protocols for Off-Target Identification

For researchers interested in exploring the broader pharmacological profile of this compound, the following experimental workflows are proposed.

Broad Panel Screening

A logical first step would be to screen this compound and thiorphan against a broad panel of receptors, enzymes, and ion channels.

Experimental Protocol:

-

Compound Preparation: Prepare stock solutions of this compound and thiorphan in a suitable solvent (e.g., DMSO).

-

Target Panel Selection: Utilize a commercially available or in-house panel of targets. A comprehensive panel would include:

-

G-protein coupled receptors (GPCRs)

-

Ion channels (e.g., calcium, sodium, potassium channels)

-

Kinases

-

Other proteases (especially other zinc metalloproteases)

-

Nuclear receptors

-

-

Assay Methodology: Employ high-throughput screening assays appropriate for each target class. For example:

-

Receptor Binding Assays: Radioligand binding assays to determine the displacement of a known ligand from its receptor by the test compound.

-

Enzyme Inhibition Assays: Biochemical assays measuring the inhibition of enzyme activity in the presence of the test compound.

-

Functional Assays: Cell-based assays measuring the functional consequence of compound interaction with a target (e.g., calcium flux assays for ion channels, reporter gene assays for nuclear receptors).

-

-

Data Analysis: Calculate the percent inhibition at a fixed concentration (e.g., 10 µM). For any significant "hits" (e.g., >50% inhibition), perform dose-response curves to determine IC50 or Ki values.

In Silico Screening

Computational methods can be used to predict potential off-target interactions.

Experimental Protocol:

-

Ligand Preparation: Generate 3D structures of this compound and thiorphan.

-

Target Database: Utilize a database of protein structures (e.g., Protein Data Bank - PDB).

-

Molecular Docking: Perform molecular docking simulations to predict the binding of the compounds to a wide range of protein targets.

-

Scoring and Ranking: Use scoring functions to rank the potential interactions based on predicted binding affinity.

-

Hit Validation: Prioritize high-scoring potential off-targets for in vitro experimental validation using the methods described in section 4.1.

Visualizations

Signaling Pathway of this compound's On-Target Action

References

- 1. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in the treatment of acute diarrhea in children: a systematic, comprehensive review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound in the management of diarrhea: an underestimated therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Thiorphan and retro-thiorphan display equivalent interactions when bound to crystalline thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Racecadotril

Introduction

Racecadotril, also known as acetorphan, is a potent and specific enkephalinase inhibitor used as an antidiarrheal drug. It exerts its therapeutic effect by preventing the degradation of endogenous enkephalins, which in turn reduces intestinal hypersecretion without affecting motility. For researchers and drug development professionals, access to reliable and reproducible protocols for the synthesis and purification of this compound is essential for preclinical studies and analytical standard preparation.

This document provides detailed laboratory-scale protocols for the synthesis of this compound via a one-pot method, its subsequent purification by recrystallization, and a validated method for purity analysis using High-Performance Liquid Chromatography (HPLC).

Section 1: Synthesis of this compound (One-Pot Method)

This protocol is adapted from a one-pot synthesis method that offers an efficient route from 2-benzyl-3-ethanethioyl acrylic acid. The process involves the formation of an acyl chloride intermediate followed by condensation with glycine benzyl ester p-toluenesulfonate.[1]

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: Add the specified amounts of 2-benzyl-3-ethanethioyl acrylic acid, an organic alkali (e.g., triethylamine), and a solvent mixture of dichloromethane and tetrahydrofuran into a suitable reaction vessel equipped with a stirrer and a thermometer.[1]

-

Acyl Chloride Formation: Cool the mixture to between -20°C and -15°C. Slowly add solid triphosgene to the reaction vessel while maintaining the temperature. Stir the mixture for 5 to 6 hours at this temperature to form the 2-benzyl-3-ethanethioyl acryloyl chloride solution.[1]

-

Condensation Reaction: Further cool the solution to between -55°C and -50°C. Slowly add glycine benzyl ester p-toluenesulfonate to the reaction mixture.[1]

-

Reaction Progression: Stir the mixture at this low temperature for 1 to 2 hours.

-

Warming and Completion: Gradually raise the temperature to between -35°C and -30°C and continue stirring for 8 to 9 hours to complete the reaction, yielding crude this compound.[1]

-

Work-up: After the reaction is complete (monitored by TLC), proceed with an appropriate aqueous work-up, which typically involves washing with a mild acid (e.g., citric acid solution), followed by a saturated bicarbonate solution, and finally with water and brine to remove unreacted reagents and salts.[2]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound product.[2]

Quantitative Data: Reagents and Conditions

| Parameter | Value/Reagent | Purpose |

| Starting Material | 2-benzyl-3-ethanethioyl acrylic acid | Acid precursor |

| Halogenating Agent | Triphosgene | To form the acyl chloride |

| Second Reactant | Glycine benzyl ester p-toluenesulfonate | Amine source for condensation |

| Base | Organic Alkali (e.g., Triethylamine) | Acid scavenger |

| Solvent | Dichloromethane / Tetrahydrofuran | Reaction medium |

| Acyl Chloride Formation Temp. | -20°C to -15°C | Controlled reaction condition |

| Condensation Temp. | -55°C to -50°C | Controlled reaction condition |

| Final Reaction Temp. | -35°C to -30°C | Controlled reaction condition |

| Reaction Time | ~14-17 hours (total) | To ensure reaction completion |

Synthesis Workflow

Caption: One-pot synthesis workflow for this compound.

Section 2: Purification of this compound by Recrystallization

The crude this compound obtained from synthesis requires purification to remove impurities. Recrystallization using an alcoholic solvent is a simple and effective method for obtaining high-purity crystalline this compound.[3] A specific protocol for preparing the stable alpha crystal form is detailed below.[4]

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in ethanol or an aqueous ethanol solution. The typical ratio of this compound to solvent is between 1:5 and 1:20 (g/mL).[4] For higher purity, a ratio of 1:8 to 1:15 is recommended.[4]

-

Heating: Gently heat the mixture in a water bath at 40°C to 50°C until all the solid is completely dissolved.[4]

-

Initial Crystallization: Place the clear solution in a water bath maintained at ambient temperature (15°C to 25°C) and allow it to stand undisturbed until crystals begin to form.[4]

-

Complete Crystallization: Once crystallization starts, transfer the flask to a colder environment (e.g., a refrigerator or ice bath) at a temperature of 0°C to 10°C to maximize crystal formation.[4]

-

Filtration: Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

-

Drying: Dry the purified crystals in a hot-air circulating oven at 40°C to 45°C for 6 to 8 hours to remove residual solvent.[4] The expected yield from this process is between 70% and 80%, with a purity of ≥99.0%.[4]

Quantitative Data: Recrystallization Parameters

| Parameter | Value/Reagent | Purpose |

| Solvent | Ethanol or aqueous ethanol | Dissolves product at high temp, not at low temp |

| Product:Solvent Ratio | 1:5 to 1:20 (g/mL) | Ensures complete dissolution and recovery |

| Dissolution Temperature | 40°C - 50°C | To create a supersaturated solution upon cooling |

| Crystallization Temperature | 0°C - 10°C | To maximize the precipitation of pure product |

| Drying Temperature | 40°C - 45°C | To remove residual solvent without degrading product |

| Expected Yield | 70% - 80% | Efficiency of the purification step |

| Expected Purity | ≥ 99.0% | Quality of the final product |

Section 3: Purity Analysis by RP-HPLC

To confirm the purity of the synthesized and recrystallized this compound, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential. This protocol provides a reliable method for quantitative analysis.

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5 to 120 µg/mL.[5]

-

Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range (e.g., 20 µg/mL).[5]

-

Chromatography: Inject the standard and sample solutions into the HPLC system under the conditions specified in the table below.

-

Quantification: Identify the this compound peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the sample by comparing its peak area to the calibration curve.

Quantitative Data: HPLC Parameters

| Parameter | Value | Reference |

| Column | ODS (C18), 250 x 4.6 mm, 5 µm | [6][7] |

| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.5) (60:40 v/v) | [8] |

| Alternative Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate (70:30 v/v) | [9] |

| Flow Rate | 1.0 mL/min | [6][8] |

| Detection Wavelength | 210 nm or 230 nm | [8][9] |

| Column Temperature | Ambient | |

| Injection Volume | 20 µL | |

| Expected Retention Time | ~5.85 - 6.9 min | [6][8] |

Purification and Analysis Workflow

Caption: Workflow for this compound purification and analysis.

References

- 1. Method for preparing this compound through one-pot process - Eureka | Patsnap [eureka.patsnap.com]

- 2. Design, synthesis, and evaluation of novel this compound-tetrazole-amino acid derivatives as new potent analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102317256B - Process for preparing this compound - Google Patents [patents.google.com]

- 4. CN104356036A - Alpha crystal form of this compound and preparation method of alpha crystal form - Google Patents [patents.google.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Determination of this compound and its impurities by HPLC [journal11.magtechjournal.com]

In Vitro Assay for Measuring Enkephalinase Inhibition by Racecadotril: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racecadotril, an oral enkephalinase inhibitor, is a potent antidiarrheal agent. Its therapeutic effect stems from its ability to prevent the degradation of endogenous enkephalins, which are peptides that regulate intestinal water and electrolyte secretion. This compound itself is a prodrug, rapidly metabolized in vivo to its active form, thiorphan. Thiorphan is a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase, a zinc-containing metalloproteinase found on the cell surface of various tissues, including the intestinal epithelium. By inhibiting NEP, thiorphan increases the local concentration of enkephalins, which then act on delta-opioid receptors to reduce cyclic adenosine monophosphate (cAMP) levels, ultimately leading to a decrease in intestinal hypersecretion.[1]

This document provides detailed application notes and protocols for an in vitro assay to measure the inhibitory activity of this compound and its active metabolite, thiorphan, on enkephalinase.

Data Presentation

The inhibitory potency of this compound and its active metabolite, thiorphan, against enkephalinase (Neprilysin) has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor. A lower IC50 value indicates a higher potency.

| Compound | Enzyme Source | Substrate | Assay Method | IC50 / Ki | Reference |

| This compound | Purified NEP from mouse brain | Not Specified | Not Specified | Ki: 4500 nM | [2] |

| Thiorphan | Purified NEP from mouse brain | Not Specified | Not Specified | Ki: 6.1 nM | [2] |

| This compound (pre-incubated) | Rat brain membranes | Not Specified | Not Specified | Apparent Ki: 8.6 nM | [2] |

| Thiorphan | Striatal membranes | Not Specified | Not Specified | IC50: 4.7 nM | [2] |

| Thiorphan | Purified NEP | Not Specified | Not Specified | IC50: 1.8 nM | [2] |

| Thiorphan | Rat kidney NEP | Not Specified | Not Specified | IC50: 5.4 nM | [2] |

| R-thiorphan | Purified NEP | Tyr-Gly-Gly | Not Specified | IC50: 1.7 nM | [2] |

| S-thiorphan | Purified NEP | Tyr-Gly-Gly | Not Specified | IC50: 2.2 nM | [2] |

| Thiorphan | Not Specified | Not Specified | Not Specified | IC50: ~10⁻⁹ M | [3] |

Note: this compound is significantly less potent than its active metabolite, thiorphan. Pre-incubation of this compound with tissue preparations can lead to its conversion to thiorphan, resulting in an apparently lower IC50/Ki value.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting enkephalinase and its downstream effects on intestinal secretion.

References

- 1. Frontiers | A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound [frontiersin.org]

- 2. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Racecadotril Efficacy in a Castor Oil-Induced Diarrhea Model in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute diarrhea is a major global health concern, and preclinical models are essential for the evaluation of novel antidiarrheal agents. The castor oil-induced diarrhea model in rats is a widely used and reliable method for screening compounds with potential antidiarrheal activity. Castor oil's principal active metabolite, ricinoleic acid, induces diarrhea through a combination of increased intestinal motility and fluid secretion, mimicking the pathophysiology of secretory diarrhea.[1][2]

Racecadotril is a potent and selective inhibitor of enkephalinase, the enzyme responsible for the degradation of endogenous enkephalins.[3] By preventing the breakdown of these neuropeptides in the gastrointestinal tract, this compound enhances their natural antisecretory effects, reducing the excessive secretion of water and electrolytes into the intestinal lumen without significantly affecting intestinal motility. This makes it an effective treatment for acute diarrhea.

These application notes provide detailed protocols for inducing diarrhea in rats using castor oil and for evaluating the efficacy of this compound in this model. The methodologies described herein cover the assessment of key diarrheal parameters, including the onset of diarrhea, stool frequency and consistency, and intestinal fluid accumulation (enteropooling).

Signaling Pathways

Castor Oil-Induced Diarrhea Signaling Pathway

Caption: Mechanism of Castor Oil-Induced Diarrhea.

This compound Mechanism of Action

Caption: this compound's Inhibition of Enkephalinase.

Experimental Protocols

Experimental Workflow

Caption: Workflow for Evaluating this compound Efficacy.

Materials and Reagents

-

Wistar or Sprague-Dawley rats (150-200g)

-

Castor oil (pharmaceutical grade)

-

This compound

-

Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose - CMC)

-

Standard antidiarrheal drug (e.g., Loperamide, 5 mg/kg)

-

Distilled water

-

Oral gavage needles

-

Metabolic cages with filter paper-lined trays

-

Weighing balance (accurate to 0.01g)

Animal Preparation and Dosing

-

Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

-

Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.

-

Grouping: Randomly divide the fasted rats into the following groups (n=6 per group):

-

Group I (Normal Control): Receive vehicle only.

-

Group II (Diarrhea Control): Receive vehicle + Castor Oil.

-

Group III (Standard Drug): Receive Loperamide (5 mg/kg, p.o.) + Castor Oil.

-

Group IV (Test Drug): Receive this compound (e.g., 100 mg/kg, p.o.) + Castor Oil.

-

-

Pre-treatment: Administer the vehicle, Loperamide, or this compound orally to the respective groups.

-

Diarrhea Induction: One hour after pre-treatment, administer castor oil (1-2 ml/rat, p.o.) to all groups except the Normal Control group.

Assessment of Antidiarrheal Activity

1. Onset of Diarrhea and Fecal Characteristics

-

Place each rat in an individual metabolic cage with a pre-weighed filter paper at the bottom.

-

Observe the animals for 4-6 hours after castor oil administration.

-

Record the time of the first diarrheic stool for each animal.

-

Count the total number of diarrheic (wet) and total fecal droppings during the observation period.

-

Weigh the filter paper with the collected feces to determine the total fecal weight.

-

Calculate the percentage inhibition of defecation using the following formula: % Inhibition = [(Mean fecal count of control - Mean fecal count of treated) / Mean fecal count of control] x 100

2. Castor Oil-Induced Enteropooling

This protocol assesses the effect of the test compound on intestinal fluid accumulation.

-

Follow the animal preparation and dosing protocol as described above.

-

Two hours after castor oil administration, sacrifice the rats by cervical dislocation.

-

Carefully dissect the small intestine from the pylorus to the ileo-cecal junction.

-

Measure the total length of the small intestine.

-

Milk the contents of the intestine into a graduated measuring cylinder and record the volume.

-

Weigh the intestine with its contents and then re-weigh after removing the contents to determine the weight of the intestinal fluid.

-

Calculate the percentage reduction in intestinal fluid accumulation.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the experiments.

Table 1: Effect of this compound on Castor Oil-Induced Diarrhea in Rats

| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Feces | Number of Wet Feces | Total Fecal Weight (g) | % Inhibition of Diarrhea |

| Normal Control | - | - | X ± SEM | X ± SEM | X ± SEM | - |

| Diarrhea Control | - | X ± SEM | X ± SEM | X ± SEM | X ± SEM | 0% |

| Loperamide | 5 | X ± SEM | X ± SEM | X ± SEM | X ± SEM | X% |

| This compound | 100 | X ± SEM | X ± SEM | X ± SEM | X ± SEM | X% |

Values are expressed as Mean ± SEM. *p < 0.05 compared to the Diarrhea Control group.

Table 2: Effect of this compound on Castor Oil-Induced Enteropooling in Rats

| Treatment Group | Dose (mg/kg) | Intestinal Length (cm) | Volume of Intestinal Fluid (ml) | Weight of Intestinal Fluid (g) | % Inhibition of Enteropooling |

| Normal Control | - | X ± SEM | X ± SEM | X ± SEM | - |

| Diarrhea Control | - | X ± SEM | X ± SEM | X ± SEM | 0% |

| Loperamide | 5 | X ± SEM | X ± SEM | X ± SEM | X% |

| This compound | 100 | X ± SEM | X ± SEM | X ± SEM | X% |

Values are expressed as Mean ± SEM. *p < 0.05 compared to the Diarrhea Control group.

Conclusion

The castor oil-induced diarrhea model in rats is a robust and reproducible method for the preclinical evaluation of antidiarrheal agents like this compound. By following these detailed protocols, researchers can effectively assess the efficacy of test compounds in reducing the key symptoms of secretory diarrhea. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings. This model, in conjunction with the mechanistic understanding of this compound's action, provides a strong platform for the development of novel antidiarrheal therapies.

References

Application Notes and Protocols: The Cholera Toxin-Induced Intestinal Secretion Model for the Evaluation of Racecadotril

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The cholera toxin (CT)-induced intestinal secretion model is a cornerstone in gastroenterology research, providing a robust and reproducible platform for studying the pathophysiology of secretory diarrhea and for the preclinical evaluation of antisecretory therapeutic agents. Vibrio cholerae, the bacterium responsible for cholera, produces this potent enterotoxin, which triggers a cascade of intracellular events leading to profuse, watery diarrhea.[1][2]

The mechanism involves the CT binding to GM1 ganglioside receptors on intestinal epithelial cells, leading to the irreversible activation of adenylate cyclase.[3] This results in a sustained increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, causing a massive efflux of chloride ions, sodium ions, and water into the intestinal lumen.[1][3][4]